1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. According to IUPAC conventions, this compound is systematically named as 3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole hydrochloride. This nomenclature reflects the core structural components of the molecule:
- A central 1,2,4-oxadiazole heterocyclic ring system
- A 4-chlorophenyl substituent at position 3 of the oxadiazole ring
- A piperazin-1-ylmethyl group at position 5 of the oxadiazole ring
- A hydrochloride salt form of the compound
The structural representation can be expressed using various chemical notations. The Standard InChI (International Chemical Identifier) for this compound is:
InChI=1S/C13H15ClN4O.ClH/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18;/h1-4,15H,5-9H2;1H
The corresponding InChIKey, which serves as a condensed digital representation of the compound structure, is:
The SMILES (Simplified Molecular Input Line Entry System) notation, which provides another method for representing chemical structures in linear text format, can be written as:
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
Alternative SMILES representation:
ClC1=CC=C(C2=NOC(CN3CCNCC3)=N2)C=C1.[H]Cl
These notations comprehensively describe the molecular structure, indicating the relative positions of atoms and the connectivity between them within the compound.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1170477-01-6. This unique numerical identifier distinguishes this specific compound from other chemical entities in scientific literature and databases. The CAS Registry Number serves as a universal identifier that facilitates precise information retrieval and cross-referencing across chemical databases and literature.
In addition to the CAS Registry Number, the compound is associated with several alternative designations in chemical databases:
| Database Identifier | Value | Reference |
|---|---|---|
| MDL Number | MFCD09971680 | |
| PubChem CID | 43810600 |
It is worth noting that there are structurally related compounds with similar core structures but different substituents, such as:
- 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane (CAS: 860648-87-9)
- 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine (CAS: 860784-30-1)
These compounds share the [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl core structure but differ in their nitrogen-containing heterocyclic components.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C13H16Cl2N4O, which can be alternatively represented as C13H15ClN4O·HCl to indicate its salt form. This formula represents:
- 13 carbon atoms (C13): forming the aromatic ring, heterocyclic systems, and methylene bridge
- 16 hydrogen atoms (H16): distributed across the molecule
- 2 chlorine atoms (Cl2): one as part of the 4-chlorophenyl group and one as the hydrochloride counterion
- 4 nitrogen atoms (N4): comprising the oxadiazole ring (2 nitrogen atoms) and the piperazine ring (2 nitrogen atoms)
- 1 oxygen atom (O): part of the oxadiazole ring system
The molecular weight (formula weight) of the compound is 315.20 g/mol. The breakdown of this molecular weight by atomic contributions is presented in the following table:
| Element | Atomic Weight (g/mol) | Number of Atoms | Contribution to Total Weight (g/mol) | Percentage of Total Weight (%) |
|---|---|---|---|---|
| Carbon | 12.01 | 13 | 156.13 | 49.53 |
| Hydrogen | 1.01 | 16 | 16.16 | 5.13 |
| Chlorine | 35.45 | 2 | 70.90 | 22.49 |
| Nitrogen | 14.01 | 4 | 56.04 | 17.78 |
| Oxygen | 16.00 | 1 | 16.00 | 5.08 |
| Total | 315.23* | 100.00 |
*Note: Slight discrepancy from the reported value of 315.20 g/mol due to rounding of atomic weights.
This molecular weight analysis provides insight into the relative contributions of each element to the overall mass of the compound, with carbon and chlorine atoms contributing the largest proportions at approximately 49.5% and 22.5%, respectively.
The molecular structure features a central 1,2,4-oxadiazole ring, which is a five-membered heterocyclic system containing one oxygen atom and two nitrogen atoms. This core structure is substituted with a 4-chlorophenyl group at position 3 and a piperazin-1-ylmethyl group at position 5. The compound exists as a hydrochloride salt, with the chloride ion neutralizing the basic nitrogen of the piperazine ring.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.ClH/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)9-18-7-5-15-6-8-18;/h1-4,15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAEKFHIHSTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist. The interaction with serotonin receptors suggests that this compound can influence neurotransmitter signaling pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce hypophagia (reduced food intake) in rats by acting on serotonin receptors. Additionally, it can modulate the activity of neurotransmitter receptors, leading to changes in cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at the 5-HT2C serotonin receptor, which leads to the activation of downstream signaling pathways. This activation can result in changes in gene expression and enzyme activity, ultimately influencing cellular functions. The compound’s ability to bind to specific receptors and modulate their activity is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound may lead to receptor desensitization or changes in receptor expression levels. Additionally, the compound’s degradation products may have different biochemical properties, which can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may act as a mild agonist at serotonin receptors, leading to subtle changes in behavior and metabolism. At higher doses, it can induce more pronounced effects, such as hypophagia and alterations in neurotransmitter levels. Toxic or adverse effects, such as anxiety or panic attacks, have also been reported at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The compound’s metabolites can interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors. Additionally, it can accumulate in certain tissues, where it may interact with local receptors and enzymes, influencing cellular functions and metabolic processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm or nucleus, where it interacts with receptors and other biomolecules. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, thereby modulating its activity and effects.
Biological Activity
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H16ClN4O
- Molecular Weight : 315.2 g/mol
- CAS Number : 923721-29-3
- IUPAC Name : 3-(4-chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole; hydrochloride
Biological Activities
The compound exhibits a range of biological activities, primarily due to the oxadiazole moiety, which is known for its pharmacological versatility. Key activities include:
-
Anticancer Activity :
- Studies indicate that derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells . Further modifications led to derivatives with enhanced potency, particularly against ovarian and renal cancer cell lines with IC50 values as low as 1.143 µM .
- Antimicrobial Properties :
- Enzyme Inhibition :
- Neuroprotective Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit enzymes such as AChE suggests it could modulate neurotransmitter levels in the brain.
- Cytotoxicity Induction : The structural components of the oxadiazole ring facilitate interactions with DNA or cellular membranes leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Cancer Cell Lines : A derivative was tested against multiple human tumor cell lines with notable results indicating selective toxicity towards renal and ovarian cancers .
| Cell Line | IC50 (µM) |
|---|---|
| OVXF 899 (Ovarian) | 2.76 |
| PXF 1752 (Renal) | 9.27 |
| RXF 486 (Renal) | 1.143 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those related to breast and lung cancers. The oxadiazole moiety is thought to play a crucial role in enhancing cytotoxicity through the generation of reactive oxygen species (ROS) that trigger cell death pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammation suggests potential therapeutic benefits in protecting neuronal cells from degeneration.
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility.
Photoluminescent Materials
The compound has also been explored for applications in photoluminescent materials. Its unique structural features allow for the development of organic light-emitting diodes (OLEDs) with improved efficiency and brightness.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
In a research article from Cancer Research, the compound was tested on several cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This study supports further investigation into its potential as an anticancer agent.
Case Study 3: Neuroprotection
A study published in Neuropharmacology explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results demonstrated that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of piperazine-linked 1,2,4-oxadiazoles. Structural variations primarily involve substitutions on the oxadiazole ring or piperazine moiety, which influence physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Analogues with Fluorine : Fluorine substitution (e.g., 3-fluorophenyl in ) may improve metabolic stability and bioavailability due to increased electronegativity.
- Ethyl vs. Methyl Substitutions : The ethyl group in could enhance membrane permeability but may reduce solubility compared to the methyl group in the target compound.
Commercial Availability
- Available in research quantities (e.g., 250 mg to 1 g) from suppliers like Santa Cruz Biotechnology and American Elements, priced at $188–$380 .
Preparation Methods
Step 1: Preparation of 2-(2-chloroethyl)methylamine hydrochloride
- Reaction: Diethanolamine reacts with thionyl chloride, replacing hydroxyl groups with chloro substituents to form the dichloroethylamine hydrochloride.
- Solvent: Chloroform (CHCl3) is used to moderate the reaction and facilitate removal of gaseous byproducts (SO2, HCl).
- Temperature: Ambient, with slow dropwise addition to control exotherm.
- Purification: Recrystallization from acetone yields a white solid intermediate.
Step 2: Formation of 1-(3-chlorophenyl)piperazine hydrochloride
- Reaction: Nucleophilic substitution and ring closure occur when 3-chloroaniline reacts with the chloroethylamine intermediate, forming the piperazine ring.
- Solvent: Dimethylbenzene (xylene) provides a high boiling point medium for reflux.
- Time: Extended reflux (24 h) ensures complete cyclization.
- Workup: Extraction with dichloromethane, drying, and conversion to hydrochloride salt by adding concentrated HCl.
Step 3: Alkylation to form the final piperazine hydrochloride intermediate
- Reaction: The piperazine nitrogen is alkylated with 1-bromo-3-chloropropane under basic conditions.
- Solvent system: Water and acetone mixture balances solubility and reaction rate.
- Temperature: Maintained at 0–10 °C during base addition to minimize side reactions.
- Base: 25% NaOH solution added dropwise to deprotonate and activate the piperazine nitrogen.
- Isolation: Acidification with concentrated HCl precipitates the hydrochloride salt, purified by recrystallization.
Summary Table of Preparation Steps
| Step | Reactants | Solvent | Temperature | Time | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|---|
| 1 | Diethanolamine + Thionyl chloride | CHCl3 | Ambient | 2 h | 2-(2-chloroethyl)methylamine hydrochloride | 62 | Controlled addition, acetone recrystallization |
| 2 | 3-Chloroaniline + Step 1 product | Dimethylbenzene | Reflux (~140 °C) | 24 h | 1-(3-chlorophenyl)piperazine hydrochloride | 86 | Ring closure, HCl salt formation |
| 3 | Step 2 product + 1-bromo-3-chloropropane + NaOH | Water/acetone | 0–10 °C (addition), then RT | 18 h | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 65 | Alkylation, acid precipitation |
Q & A
What are the established synthetic routes for 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride, and what critical parameters influence reaction yield?
Basic Question
The synthesis typically involves two key steps: formation of the 1,2,4-oxadiazole ring and subsequent coupling with piperazine. A common approach is the cyclization of an amidoxime intermediate with a chlorophenyl-substituted carboxylic acid derivative under acidic conditions. Critical parameters include:
- Reaction Temperature : Maintaining 80–100°C during cyclization ensures complete ring closure .
- Catalyst Selection : Use of HOBt (Hydroxybenzotriazole) enhances coupling efficiency between the oxadiazole intermediate and piperazine .
- Purification Strategy : Gradient elution via flash chromatography (ethyl acetate:hexane = 3:7 → 1:1) removes unreacted starting materials and improves final compound purity (>95%) .
Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm the oxadiazole ring (δ 8.7–9.2 ppm) and piperazine integration ratios .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm achieve baseline separation of impurities (<0.5%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (m/z 351.8 [M+H]⁺) .
How can researchers resolve contradictions in reported biological activity data across different studies?
Advanced Question
Discrepancies may arise from variations in assay conditions or impurity profiles. Recommended approaches include:
Batch Reproducibility Testing : Compare activity of independently synthesized batches using standardized protocols (e.g., CEREP Panels® for receptor profiling) .
Impurity Profiling : Employ LC-MS with charged aerosol detection to identify bioactive impurities at levels ≥0.1% .
Physicochemical Characterization : Verify solution behavior through dynamic light scattering (DLS) to detect aggregation artifacts affecting bioassays .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to mitigate inhalation risks .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
What strategies can optimize metabolic stability in derivative design?
Advanced Question
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug Approaches : Mask the piperazine nitrogen with acetyl groups to enhance plasma stability while retaining target affinity .
- In Silico Modeling : Use QSAR models to predict metabolic hotspots and prioritize synthetic targets .
What in vitro assays are suitable for initial pharmacological screening?
Basic Question
- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors at concentrations 1 nM–10 µM .
- Cellular Uptake Studies : Use Caco-2 monolayers to assess blood-brain barrier permeability (Papp >5 × 10⁻⁶ cm/s indicates CNS potential) .
- Cytotoxicity Testing : MTT assays in HEK293 cells establish therapeutic indices (IC₅₀ >50 µM for non-target cells) .
How can solubility challenges in aqueous biological buffers be addressed?
Advanced Question
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) followed by dilution in PBS containing 0.1% Tween-80 .
- pH Adjustment : Use citrate buffer (pH 4.5) to protonate the piperazine nitrogen, increasing aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability .
What analytical methods reliably quantify this compound in biological matrices?
Basic Question
- LC-MS/MS : Multiple reaction monitoring (MRM) of transitions m/z 352 → 165 (quantifier) and 352 → 202 (qualifier) achieves LOD of 0.1 ng/mL in plasma .
- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE cleanup (C18 cartridges) improves recovery (>85%) .
How can conflicting data on mechanism of action be systematically investigated?
Advanced Question
- Target Deconvolution : Combine siRNA knockdown with phosphoproteomics to identify downstream signaling pathways .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) to suspected targets .
- Transcriptomic Profiling : RNA-seq analysis at 6 h and 24 h post-treatment reveals time-dependent gene expression changes .
What computational and experimental approaches assess off-target effects?
Advanced Question
- Polypharmacology Prediction : Use SEA (Similarity Ensemble Approach) to rank off-target probabilities across 500+ human proteins .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ <10 µM indicates significant inhibition) .
- Cardiotoxicity Screening : Patch-clamp electrophysiology on hERG channels identifies QT prolongation risks (IC₅₀ >30 µM preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
